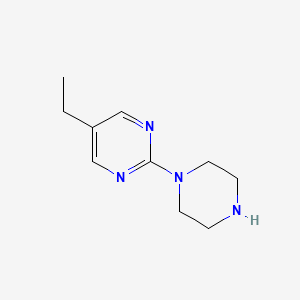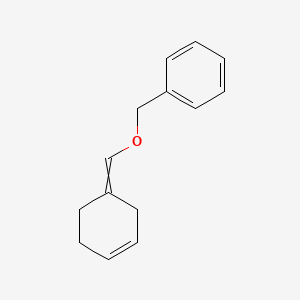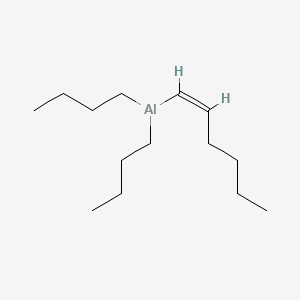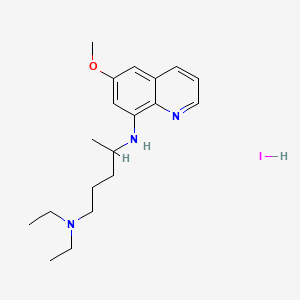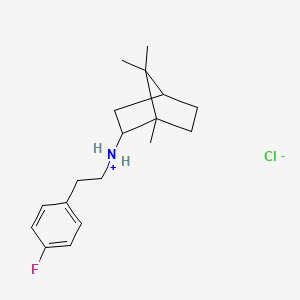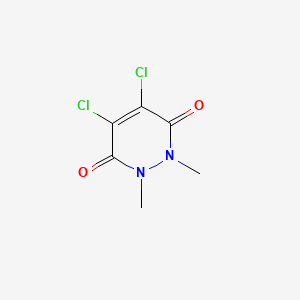
4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and chemical biology. It has been used as an intermediate in the synthesis of various insecticides, acaricides, and ectoparasiticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- typically involves the reaction of hydrazine derivatives with appropriate diketones or keto acids. One common method is the condensation of 4,5-dichloro-1,2-dihydro-1,2-dimethyl-3,6-pyridazinedione with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of peptides and proteins for studying biological processes.
Wirkmechanismus
The mechanism of action of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and peptides, leading to modifications that affect their function. This property is particularly useful in the site-selective modification of cysteines and disulfides in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone: Another derivative of pyridazine, known for its broad spectrum of pharmacological activities.
Uniqueness
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Eigenschaften
CAS-Nummer |
5203-60-1 |
|---|---|
Molekularformel |
C6H6Cl2N2O2 |
Molekulargewicht |
209.03 g/mol |
IUPAC-Name |
4,5-dichloro-1,2-dimethylpyridazine-3,6-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-9-5(11)3(7)4(8)6(12)10(9)2/h1-2H3 |
InChI-Schlüssel |
UXAHTPYDYCZYER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(C(=O)N1C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


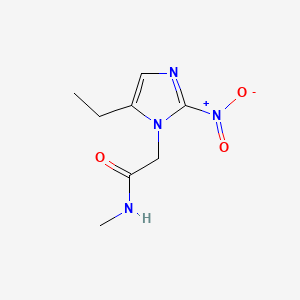


![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
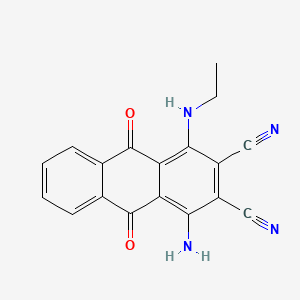
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
